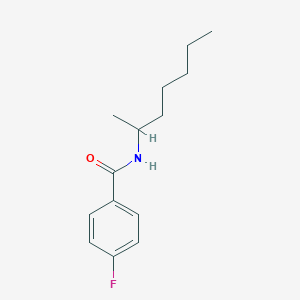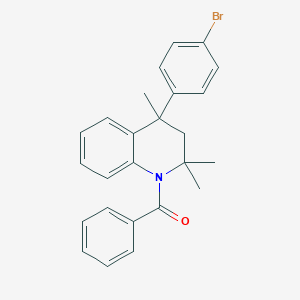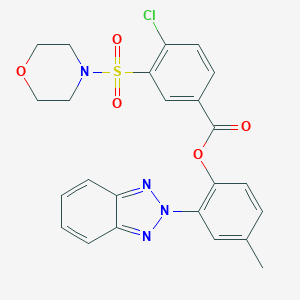
4-fluoro-N-(1-methylhexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(1-methylhexyl)benzamide: is an organic compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This compound is a derivative of benzamide, where a fluorine atom is substituted at the 4th position of the benzene ring, and an N-(hept-2-yl) group is attached to the amide nitrogen. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzamide derivatives, including 4-fluoro-N-(1-methylhexyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-fluoro-N-(1-methylhexyl)benzamide, like other benzamides, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: 4-fluoro-N-(1-methylhexyl)benzamide is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological and medical research, benzamide derivatives are investigated for their potential therapeutic properties. They are studied for their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, agrochemicals, and dyes. Their stability and reactivity make them valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(1-methylhexyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Benzamide, 4-methyl-N-butyl-N-hept-2-yl-
- N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluoro-benzamide
Comparison: Compared to other benzamide derivatives, 4-fluoro-N-(1-methylhexyl)benzamide is unique due to the presence of the fluorine atom at the 4th position of the benzene ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more active in various applications .
Propriétés
Formule moléculaire |
C14H20FNO |
|---|---|
Poids moléculaire |
237.31g/mol |
Nom IUPAC |
4-fluoro-N-heptan-2-ylbenzamide |
InChI |
InChI=1S/C14H20FNO/c1-3-4-5-6-11(2)16-14(17)12-7-9-13(15)10-8-12/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
BRYSYOZMCZYCGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
SMILES canonique |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(2-Methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B406006.png)
![ethyl 4-[1-(4-methoxyphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B406007.png)
![2-(2-aminophenyl)-1-(4-ethylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B406010.png)
![2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenyl benzoate](/img/structure/B406011.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B406012.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B406013.png)
![2,5-Bis{[(2-methyl-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B406016.png)
![10-(2,3-dichlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B406018.png)
![N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE](/img/structure/B406020.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B406024.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B406026.png)
